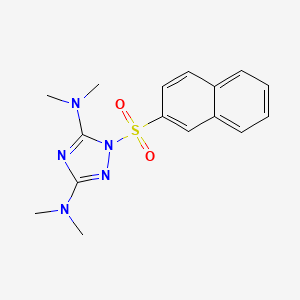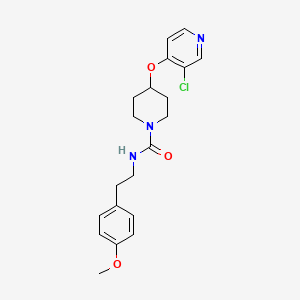
4-((3-chloropyridin-4-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-chloropyridin-4-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide, also known as JNJ-40411813, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Analgesic Agents
Compounds with structural similarities have been synthesized for potential anti-inflammatory and analgesic applications. For example, novel heterocyclic compounds derived from visnaginone and khellinone exhibited significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting their potential as therapeutic agents in conditions requiring COX-2 selectivity (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Research on pyridine derivatives has shown variable and modest antimicrobial activity against several bacterial and fungal strains. This suggests the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anticonvulsant Properties
Structural analysis of anticonvulsant enaminones has provided insights into the hydrogen bonding patterns that could be crucial for their pharmacological activity. Such studies are essential for understanding the relationship between structure and activity, aiding in the design of new anticonvulsant drugs (Kubicki, Bassyouni, & Codding, 2000).
Bacterial Persister Cells
Certain pyridine derivatives have been identified to selectively kill bacterial persister cells, which are known to tolerate antibiotic treatments, without affecting normal antibiotic-sensitive cells. This discovery opens up new avenues for targeting hard-to-eradicate bacterial infections (Kim et al., 2011).
Eigenschaften
IUPAC Name |
4-(3-chloropyridin-4-yl)oxy-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3/c1-26-16-4-2-15(3-5-16)6-11-23-20(25)24-12-8-17(9-13-24)27-19-7-10-22-14-18(19)21/h2-5,7,10,14,17H,6,8-9,11-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLHGKPIOFWMQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-chloropyridin-4-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

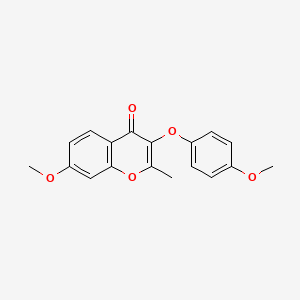
![1-[2-(Cyclohexen-1-yl)ethyl]-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide](/img/structure/B2673293.png)
![N-(2,5-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2673295.png)
![N-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2673296.png)
![N-[5-[(3-bromo-4-methoxyphenyl)sulfamoyl]-2-chlorophenyl]-2-chloropyridine-3-carboxamide](/img/structure/B2673298.png)
![Tert-butyl N-[[3-(but-2-ynoylamino)oxetan-3-yl]methyl]carbamate](/img/structure/B2673299.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2673301.png)
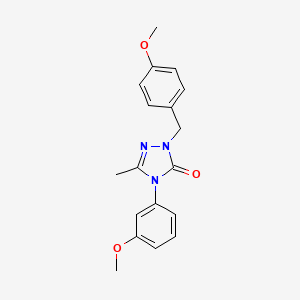
![3-[1-(2-chloro-6-fluorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B2673305.png)
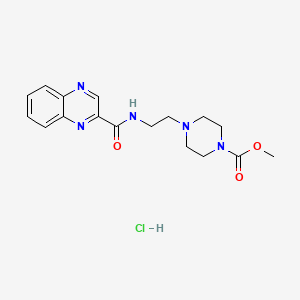
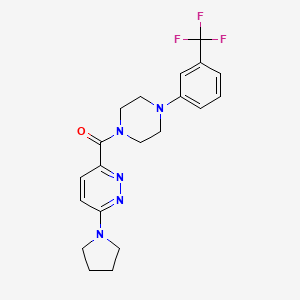
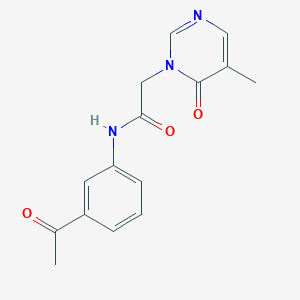
![3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene](/img/structure/B2673311.png)
